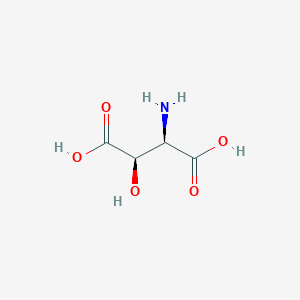

DL-threo-beta-Hydroxyaspartic acid

概要

説明

DL-スレオ-β-ヒドロキシアスパラギン酸: は、β位にヒドロキシル基を持つ非タンパク質性アミノ酸ですこの化合物は、グルタミン酸取り込み阻害剤としての役割で知られており、様々な生化学的および薬理学的研究において重要となっています .

準備方法

合成経路と反応条件

多様な合成: 共通のトランス-オキサゾリジンジカルボン酸エステル中間体から出発し、いくつかの非タンパク質性l-スレオ-β-ヒドロキシアスパラギン酸誘導体を高立体選択的に合成することができます。

不斉ハロゲン化またはヒドロキシル化: 反応性エノラートは、不斉ハロゲン化またはヒドロキシル化を受けて、β-ヒドロキシル基を高立体選択的に導入することができます.

求核付加: ®-Garnerアルデヒドなどの安定なα-アミノアルデヒドは、求核付加に使用して、目的のβ-ヒドロキシル基を得ることができます.

工業生産方法:

化学反応解析

反応の種類

還元: この化合物では還元反応は可能ですが、一般的には報告されていません。

置換: この化合物は、特にヒドロキシル基とアミノ基に関与する置換反応に参加することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用することができます。

置換: 条件としては、一般的にヒドロキシル基またはアミノ基と反応する求核剤または求電子剤が関与します。

主な生成物: : これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。例えば、酸化によって対応するケトンまたはアルデヒドが生成される可能性があり、置換反応によって官能基が修飾された様々な誘導体が生成される可能性があります。

科学研究への応用

化学: : DL-スレオ-β-ヒドロキシアスパラギン酸は、複雑な分子やペプチドの合成における構成ブロックとして使用されます。 その独特の構造により、立体選択的な化合物を生成することができます .

生物学: : 生物学研究では、この化合物はグルタミン酸輸送機構を研究するために使用されます。 グルタミン酸取り込み阻害剤として作用するため、神経化学的研究において貴重なツールとなっています .

医学: : DL-スレオ-β-ヒドロキシアスパラギン酸は、グルタミン酸輸送を阻害する能力から、潜在的な治療用途を持っています。 この特性は、神経疾患の治療に利用されています .

工業: : 工業的な用途は限られていますが、複雑な分子を合成する役割から、製薬や化学製造において有用です。

化学反応の分析

Derivatization and Functional Modifications

DL-THA serves as a precursor for pharmacologically active derivatives:

- DL-threo-β-Benzyloxyaspartate (DL-TBOA) : Synthesized by benzylation of DL-THA, this derivative is a potent inhibitor of glutamate transporters (EAAT1-5) with Ki values 10–100x lower than DL-THA .

- Cyclic intermediates : Iodocyclization of 3-benzoylaminoaspartic acid derivatives generates cyclic β-hydroxyaspartic acid analogs, enabling peptide coupling via α- or β-carboxylic groups .

Biological Interactions

DL-THA inhibits excitatory amino acid transporters (EAATs) via competitive binding. Its interactions have been quantified electrophysiologically and in uptake assays :

| EAAT Subtype | Assay Type | Inhibition (IC₅₀/Ki) | Reference |

|---|---|---|---|

| EAAT1 (human) | [³H]-D-Asp uptake | 96 µM | |

| EAAT2 (human) | Glutamate-induced currents | 116 nM (DL-TBOA) | |

| EAAT4 (Xenopus) | L-aspartate currents | 0.6 µM |

DL-THA also reduces inflammatory pain in rat models at intrathecal doses of 7.5–15 µg/animal .

Enzymatic Degradation

D-THA DH catalyzes the dehydration of DL-THA to 2-amino maleic acid, a reaction dependent on Mg²⁺ coordination at the β-hydroxyl group . The enzyme’s stereospecificity is determined by the spatial orientation of the β-OH relative to Mg²⁺ .

Reaction Scheme :

Stability and Solubility

DL-THA exhibits limited solubility in aqueous buffers (<1 mg/mL), necessitating dissolution in organic solvents (e.g., DMSO) followed by dilution . Residual solvent concentrations must be minimized to avoid physiological interference .

| Solvent | Solubility | Recommended Storage |

|---|---|---|

| Aqueous buffers | Slight | ≤24 hours at 4°C |

| DMSO | Moderate | -20°C (≥4 years) |

Key Research Findings

- Stereochemical specificity : The β-OH configuration (3R vs. 3S) dictates transporter inhibition efficacy .

- Synthetic utility : Enzymatic resolution provides scalable access to enantiopure L-THA for drug development .

- Biological impact : DL-THA’s inhibition of EAATs modulates synaptic glutamate levels, influencing pain signaling and neurodegeneration .

For experimental protocols, refer to Cayman Chemical’s guidelines on DL-THA handling .

科学的研究の応用

Chemical Applications

Synthesis Building Block

- Role in Synthesis : THA serves as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of various derivatives that are useful in chemical research and development.

- Reagent in Reactions : The compound is employed as a reagent in numerous chemical reactions, including oxidation and substitution reactions that modify its functional groups.

Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| L-threo-beta-Hydroxyaspartic acid | More selective inhibitor of EAATs |

| L-threo-beta-Hydroxyasparagine | Different metabolic pathways |

| L-threo-beta-Benzyloxyaspartic acid | Used for specific therapeutic applications |

Biological Applications

Glutamate Transport Studies

- Inhibition of EAATs : THA is primarily recognized for its ability to inhibit glutamate uptake by acting on EAATs. This inhibition leads to increased extracellular glutamate concentrations, which can significantly affect neuronal excitability and synaptic transmission .

- Research Findings : Studies using THA have demonstrated its effects on synaptic transmission by prolonging excitatory postsynaptic potentials (EPSPs), which is crucial for understanding neurotransmission dynamics.

Neuroprotective Research

- Potential Therapeutic Uses : Research indicates that THA's inhibition of glutamate transport may have neuroprotective effects, making it a candidate for studying neurodegenerative diseases where glutamate toxicity is implicated . For instance, its application in models of excitotoxicity has provided insights into therapeutic strategies for conditions like Alzheimer's disease.

Medical Applications

Neurological Research

- Therapeutic Implications : Due to its role in modulating glutamate levels, THA is being investigated for potential therapeutic applications in treating neurological disorders characterized by dysregulated glutamate signaling. Its ability to inhibit EAATs makes it a candidate for further exploration in drug development aimed at managing conditions such as epilepsy and multiple sclerosis .

Case Studies

- In Vivo Studies : Animal models treated with THA have shown altered responses to excitotoxic stimuli, suggesting that this compound can help elucidate the mechanisms underlying neuronal damage and protection .

Industrial Applications

Pharmaceutical Development

- Role in Drug Formulation : The properties of THA as an EAAT inhibitor can be harnessed in the pharmaceutical industry to develop drugs targeting glutamate-related pathologies. Its synthesis and characterization are critical for producing high-purity compounds necessary for clinical trials.

作用機序

DL-スレオ-β-ヒドロキシアスパラギン酸は、興奮性アミノ酸トランスポーター(EAAT)を阻害し、特にEAAT1とEAAT2を阻害します。グルタミン酸の取り込みを阻害し、細胞外グルタミン酸濃度の上昇につながります。 この阻害は、様々な神経経路に影響を与え、シナプス伝達を調節することができます .

類似化合物の比較

類似化合物

L-スレオ-β-ヒドロキシアスパラギン酸: 構造は似ていますが、立体化学が異なります。

L-スレオ-β-ヒドロキシアスパラギン: β位にヒドロキシル基を持つ別の非タンパク質性アミノ酸です.

DL-スレオ-β-メチルアスパラギン酸: ヒドロキシル基の代わりにメチル基を持つ類似の構造をしています.

独自性: : DL-スレオ-β-ヒドロキシアスパラギン酸は、他の類似化合物では一般的に見られない、グルタミン酸トランスポーターの特異的な阻害によって、ユニークです。 その立体化学も、生物活性において重要な役割を果たします .

類似化合物との比較

Similar Compounds

L-threo-β-Hydroxyaspartic Acid: Similar in structure but differs in stereochemistry.

L-threo-β-Hydroxyasparagine: Another non-proteinogenic amino acid with a hydroxyl group at the β position.

DL-threo-β-Methylaspartic Acid: Similar structure with a methyl group instead of a hydroxyl group.

Uniqueness: : DL-threo-β-Hydroxyaspartic Acid is unique due to its specific inhibition of glutamate transporters, which is not commonly observed in other similar compounds. Its stereochemistry also plays a crucial role in its biological activity .

生物活性

DL-threo-beta-Hydroxyaspartic acid (THA) is a compound that has garnered attention for its biological activity, particularly in the context of excitatory amino acid transport. This article delves into its mechanisms, effects on neurotransmission, and potential applications based on diverse research findings.

- Empirical Formula : CHNO

- Molecular Weight : 149.10 g/mol

- CAS Number : 4294-45-5

This compound acts primarily as a competitive inhibitor of excitatory amino acid transporters (EAATs), specifically targeting EAAT1, EAAT2, and EAAT3 while being a non-transportable inhibitor for EAAT5. The inhibition of these transporters affects glutamate uptake in the central nervous system, which is crucial for regulating synaptic transmission and preventing excitotoxicity.

Inhibition Potency

The inhibition constants () for THA against various EAATs are as follows:

| Transporter | (μM) |

|---|---|

| EAAT1 | 11 |

| EAAT2 | 19 |

| EAAT3 | 14 |

Additionally, in membrane potential assays, the Michaelis-Menten constants () were determined to be:

| Transporter | (μM) |

|---|---|

| EAAT1 | 3.6 |

| EAAT2 | 3.8 |

| EAAT3 | 3.2 |

These values indicate that THA is a potent inhibitor of glutamate transport, which can have significant implications for neuropharmacology and potential therapeutic applications .

Neurotoxicity and Excitotoxicity

Research has shown that THA can potentiate the effects of L-glutamate and L-aspartate, leading to increased neuronal excitability. This property has been linked to neurotoxic outcomes in various models. For instance, studies have documented neurotoxic effects when THA is administered alongside glutamate in rat striatum models .

Impact on Gamete Transport and Fertilization

In reproductive biology, this compound has been identified as a non-selective inhibitor of glutamate uptake , influencing gamete penetration rates and fertilization efficiency. A study highlighted that THA significantly increased penetration rates in gametes, suggesting its role in modulating fertilization processes .

Case Studies

- Neuropharmacological Studies : In vitro studies demonstrated that THA effectively blocked glutamate uptake in HEK293 cells expressing human EAATs, confirming its role as a competitive inhibitor .

- Reproductive Studies : A study involving marine gastropods indicated that pre-fertilization exposure to THA altered fertilization rates and embryonic development, showcasing its potential effects on reproductive health .

特性

IUPAC Name |

(2S,3S)-2-amino-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLQUHNPNCGKJQ-LWMBPPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017241 | |

| Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-99-9, 4294-45-5 | |

| Record name | L-threo-3-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-threo-β-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4294-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004294455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxy-L-aspartic acid, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXY-L-ASPARTIC ACID, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Q5W0U8VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DL-threo-beta-Hydroxyaspartic acid affect synaptic transmission?

A1: this compound acts as a glutamate transport inhibitor. Studies using Aplysia sensory neurons showed that application of this compound increased the duration and decreased the amplitude of unitary excitatory postsynaptic potentials (EPSPs). [] This suggests that by inhibiting glutamate reuptake, the neurotransmitter remains in the synaptic cleft for a longer period, leading to prolonged but potentially weaker signaling.

Q2: Is the effect of this compound specific to certain types of synapses?

A2: Research suggests that the effects of this compound might be region-specific. In rat hippocampal slice cultures, blocking glutamate transporters, including with this compound, showed different effects on kainate-induced cell death in the CA1 and CA3 regions. [] This points towards a potential interplay between the compound's action and the inherent properties of different neuronal subtypes and brain regions.

Q3: Beyond neuronal cells, are there other systems where this compound impacts glutamate transport?

A3: this compound has been used to study glutamate uptake in human retinal pigment epithelial (HRPE) cells. [] The compound inhibited glutamate uptake in these cells, highlighting its use in investigating glutamate transport mechanisms beyond the central nervous system.

Q4: Does this compound interact with glutamate receptors directly?

A4: Evidence suggests that this compound might not directly act upon glutamate receptors. In the HRPE cell study, glutamate receptor antagonists did not inhibit glutamate uptake, implying that the compound's action is primarily on glutamate transporters. []

Q5: Can this compound be used as a tool in metabolomic profiling?

A5: Research indicates that dried blood spots (DBS) could be a viable alternative to plasma for metabolomic profiling using GC/MS. Notably, when specific markers, including This compound, are not involved, DBS showed comparable results to plasma in terms of detectable and identifiable markers. [] This suggests potential applications of the compound as a control or reference point in specific metabolomic analyses.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。